Cas no 857524-97-1 (2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one)

2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
- 2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
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- MDL: MFCD21044120
- Inchi: 1S/C11H8ClN5O/c12-6-4-2-1-3-5(6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18)
- InChI Key: DQKYYUBIVQGUND-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=NC2=C(C(NC(N)=N2)=O)N1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 388
- XLogP3: 1.2
- Topological Polar Surface Area: 96.2
2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222972-0.25g |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one |
857524-97-1 | 95% | 0.25g |
$431.0 | 2023-09-16 | |
Enamine | EN300-222972-0.1g |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one |
857524-97-1 | 95% | 0.1g |
$301.0 | 2023-09-16 | |
Enamine | EN300-222972-2.5g |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one |
857524-97-1 | 95% | 2.5g |
$1707.0 | 2023-09-16 | |
Enamine | EN300-222972-1g |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one |
857524-97-1 | 95% | 1g |
$871.0 | 2023-09-16 | |
Enamine | EN300-222972-5g |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one |
857524-97-1 | 95% | 5g |
$2525.0 | 2023-09-16 | |
1PlusChem | 1P01AMKU-50mg |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one |
857524-97-1 | 95% | 50mg |
$303.00 | 2024-04-21 | |
1PlusChem | 1P01AMKU-100mg |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one |
857524-97-1 | 95% | 100mg |
$434.00 | 2024-04-21 | |
1PlusChem | 1P01AMKU-250mg |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one |
857524-97-1 | 95% | 250mg |
$595.00 | 2024-04-21 | |
Enamine | EN300-222972-0.05g |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one |
857524-97-1 | 95% | 0.05g |
$202.0 | 2023-09-16 | |
Enamine | EN300-222972-1.0g |
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one |
857524-97-1 | 95% | 1g |
$871.0 | 2023-05-31 |
2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one Related Literature
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
Additional information on 2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
Introduction to 2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one (CAS No. 857524-97-1)
2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one, identified by the Chemical Abstracts Service Number (CAS No.) 857524-97-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the purine family, a class of nitrogen-containing organic compounds that are structurally related to adenine and guanine, two essential nucleobases found in DNA and RNA. The unique structural features of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one, particularly its chlorophenyl substituent and amino group at the 2-position of the purine ring, make it a promising candidate for further exploration in drug discovery and development.
The synthesis and characterization of this compound have been subjects of considerable interest due to its potential biological activity. The presence of the chlorophenyl group at the 8-position introduces a region of electrophilicity, which can be exploited for various biochemical interactions. Additionally, the amino group at the 2-position provides a site for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex biological pathways. 2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one has emerged as a compound of interest in this context, particularly for its potential role in modulating enzyme activity and inhibiting key signaling pathways involved in diseases such as cancer and inflammation. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes relevant to these conditions.
The structural motif of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is reminiscent of several known pharmacophores that have shown efficacy in clinical settings. For instance, analogs with similar purine scaffolds have been investigated for their ability to interfere with DNA replication and transcription in cancer cells. The chlorophenyl substituent, in particular, is a common feature in many bioactive molecules due to its ability to engage in hydrophobic interactions and π-stacking with biological targets.
One of the most compelling aspects of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is its potential as a lead compound for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify how this compound interacts with specific protein targets. These insights can then be used to optimize its structure further, enhancing its binding affinity and selectivity while minimizing potential side effects.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing complex heterocyclic compounds like 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have allowed chemists to construct intricate molecular frameworks with high precision. These developments are crucial for enabling the rapid exploration of chemical space and the identification of novel therapeutic candidates.
The biological evaluation of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one has been conducted using both in vitro and in vivo models. In cell-based assays, this compound has demonstrated promising activity against several cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preclinical studies have explored its effects on animal models of inflammation and autoimmune diseases, where it has shown encouraging results in modulating key inflammatory pathways.
The mechanism of action (MoA) of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is an area of active investigation. Early studies suggest that it may exert its effects by inhibiting specific enzymes or by interacting with cellular receptors involved in disease progression. Further research is needed to fully elucidate its MoA and to identify any off-target effects that might arise from its interaction with biological systems.
The development of new drug candidates is often hampered by challenges such as poor solubility, low bioavailability, or rapid metabolism. However, 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin - 6 - one has shown some favorable pharmacokinetic properties in preliminary assessments. Its molecular structure suggests that it could be modified to improve solubility and enhance tissue penetration without compromising its biological activity.
In conclusion, 2-amino - 8 - ( 2 - chlorophenyl ) - 6 , 9 - dihydro - 1 H - purin - 6 - one ( CAS No . 857524 -97 -1 ) represents a promising scaffold for further pharmaceutical development. Its unique structural features combined with preliminary evidence of biological activity make it an attractive candidate for additional research aimed at identifying new therapeutic agents for human diseases.
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